Pentaethylene glycol di(p-toluenesulfonate)

Catalog No.
S1895482
CAS No.
41024-91-3
M.F
C24H34O10S2
M. Wt
546.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaethylene glycol di(p-toluenesulfonate)

CAS Number

41024-91-3

Product Name

Pentaethylene glycol di(p-toluenesulfonate)

IUPAC Name

2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Molecular Formula

C24H34O10S2

Molecular Weight

546.7 g/mol

InChI

InChI=1S/C24H34O10S2/c1-21-3-7-23(8-4-21)35(25,26)33-19-17-31-15-13-29-11-12-30-14-16-32-18-20-34-36(27,28)24-9-5-22(2)6-10-24/h3-10H,11-20H2,1-2H3

InChI Key

BUHGDYPBQWWWQS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C

Synthesis of Macrocyclic Compounds:

PEG ditosylate is a valuable precursor for the synthesis of various macrocyclic compounds, including calixarenes and crown ethers. These macrocycles possess unique cavity structures that can bind specific guest molecules with high affinity. Studies have shown that PEG ditosylate can be efficiently coupled with building blocks containing catechol groups, leading to the formation of calix[4]arenes and calix[5]arenes [].

Similarly, PEG ditosylate can be used to prepare crown ethers through coupling reactions. Crown ethers are known for their ability to selectively bind metal cations. A study demonstrates the use of PEG ditosylate in the synthesis of 3′-formylbenzo-18-crown-6, a crown ether with potential applications in molecular recognition [].

Phase Transfer Catalysis:

PEG ditosylate can act as a phase transfer catalyst in various organic reactions. These catalysts facilitate the transfer of reactants between immiscible phases (e.g., water and organic solvents). This allows for reactions to occur that wouldn't be possible under normal conditions. While the specific mechanism of action of PEG ditosylate as a catalyst is not fully understood, research suggests it might involve the formation of ion pairs with reactant molecules, aiding their transfer between phases [].

Pentaethylene glycol di(p-toluenesulfonate) is a synthetic compound with the molecular formula C24H34O10S2 and a molecular weight of 546.65 g/mol. It appears as an off-white to light brown solid that is not easily miscible in water . The compound features two p-toluenesulfonate groups attached to a pentaethylene glycol backbone, which enhances its solubility in aqueous environments and serves as an effective linker in various

PET itself doesn't have a known biological mechanism of action. Its primary function is as a synthetic intermediate.

  • Safety: Handle with gloves and proper personal protective equipment as is standard practice with any laboratory chemical.
  • Potential Hazards: Tosylate groups can be mildly irritating to skin and eyes. Exercise caution to avoid contact.

The compound is primarily utilized as a reagent in nucleophilic substitution reactions due to the excellent leaving group properties of the tosyl groups. It can undergo coupling reactions to form larger organic structures, such as calixarenes and crown ethers. For example, it has been used in the synthesis of 3′-formylbenzo-18-crown-6 through coupling with 2,3-dihydroxybenzaldehyde .

While specific biological activities of pentaethylene glycol di(p-toluenesulfonate) are not extensively documented, it is noted for causing skin irritation upon contact . Its role as a linker in drug development suggests potential applications in targeted therapies but requires further investigation into its biological interactions.

Pentaethylene glycol di(p-toluenesulfonate) can be synthesized through several methods:

  • Direct Tosylation: Pentaethylene glycol can be reacted with p-toluenesulfonyl chloride in the presence of a base to form the di(p-toluenesulfonate).
  • Coupling Reactions: The compound can also be synthesized through coupling reactions involving pre-formed tosylates and appropriate nucleophiles.

These methods allow for variations in the synthesis process to tailor the compound for specific applications.

Pentaethylene glycol di(p-toluenesulfonate) finds utility in various fields:

  • Organic Synthesis: It is commonly used as a linker in the preparation of calixarenes and crown ethers.
  • Pharmaceutical Development: Its properties make it suitable for use in drug design, particularly in creating targeted delivery systems.
  • Material Science: The compound may also be explored for applications in polymer chemistry due to its structural characteristics.

Pentaethylene glycol di(p-toluenesulfonate) shares similarities with various other compounds that contain polyethylene glycol linkers or tosyl groups. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Pentaethylene glycol di(p-tosylate)C24H34O10S2Similar structure; used as a linker
Pentaethylene glycol bis(p-toluenesulfonate)C24H34O10S2Contains two tosyl groups; similar application
Ethylene glycol di(p-toluenesulfonate)C12H14O6S2Shorter chain; used in similar synthetic routes

Uniqueness: Pentaethylene glycol di(p-toluenesulfonate) stands out due to its longer polyethylene glycol chain, which enhances solubility and reactivity compared to shorter analogs. This feature makes it particularly valuable for complex organic synthesis and pharmaceutical applications.

The solubility characteristics of pentaethylene glycol di(p-toluenesulfonate) present a fascinating contrast to its parent polyethylene glycol backbone, demonstrating how functional group substitution dramatically alters molecular behavior in various solvents.

Aqueous Solubility Characteristics

Pentaethylene glycol di(p-toluenesulfonate) exhibits poor water solubility, with solubility values reported as less than 0.1 mg/mL even under enhanced dissolution conditions including ultrasonic treatment, warming, and heating to 60°C [4] [5]. This compound is described as "not miscible or difficult to mix in water" [5] [6], representing a stark departure from the excellent water solubility typically associated with polyethylene glycol compounds [7] [8].

This dramatic reduction in aqueous solubility results from the replacement of the hydrophilic hydroxyl terminal groups with hydrophobic tosylate moieties. The tosylate groups, containing aromatic rings and sulfonate esters, significantly increase the hydrophobic character of the molecule, overwhelming the hydrophilic contribution of the internal ether linkages [1] [9]. Research on polyether solubility demonstrates that the dynamics of water molecules solvating polyethers fundamentally depends on their carbon-to-oxygen composition and the nature of terminal functional groups [7].

Organic Solvent Solubility

In contrast to its poor aqueous solubility, pentaethylene glycol di(p-toluenesulfonate) demonstrates excellent solubility in a wide range of organic solvents. Based on data from structurally related PEG tosylate derivatives, the compound exhibits good solubility in:

Highly Polar Aprotic Solvents: The compound shows excellent solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [10] [11] [12] [13]. These solvents can effectively solvate both the polar ether linkages and the tosylate functional groups through dipole-dipole interactions.

Chlorinated Solvents: Pentaethylene glycol di(p-toluenesulfonate) demonstrates good solubility in chloroform and methylene chloride [10] [11] [12]. The moderate polarity of these solvents provides favorable interactions with the compound's mixed polar-nonpolar character.

Limited Solubility Systems: The compound shows reduced solubility in alcohols and toluene [10] [11] [12], while being essentially insoluble in diethyl ether [10] [11] [12]. This solubility pattern reflects the balance between the polar ether backbone and the aromatic tosylate substituents.

Solubility Mechanisms and Structural Factors

The solubility behavior of pentaethylene glycol di(p-toluenesulfonate) can be understood through several key molecular factors:

Hydrogen Bonding Capacity: Unlike parent pentaethylene glycol, which possesses terminal hydroxyl groups capable of strong hydrogen bonding with water [14] [15], the tosylate derivative lacks hydrogen bond donor sites. This absence significantly reduces its ability to integrate into the hydrogen-bonded network structure of water [7].

Hydrophobic Surface Area: The introduction of two para-methylbenzenesulfonate groups substantially increases the hydrophobic surface area of the molecule. Each tosylate group contributes an aromatic ring system that preferentially interacts with organic solvents rather than water [16].

Conformational Flexibility: The pentaethylene glycol chain retains considerable conformational flexibility, allowing the molecule to adopt configurations that optimize solvation in different solvent environments [17]. In organic solvents, the molecule can adopt extended conformations that maximize favorable solvent-solute interactions.

PropertyValueReference
Water Solubility<0.1 mg/mL (insoluble) [4] [5] [6]
DMF SolubilitySoluble [10] [11] [12]
DMSO SolubilitySoluble [13]
Chloroform SolubilitySoluble [10] [11] [12]
Alcohol SolubilityLess soluble [10] [11] [12]
Ether SolubilityInsoluble [10] [11] [12]

Thermal Stability and Decomposition Pathways

The thermal behavior of pentaethylene glycol di(p-toluenesulfonate) reflects the combined thermal characteristics of its polyethylene glycol backbone and tosylate functional groups, presenting a complex thermal profile that must be understood for safe handling and application.

Thermal Stability Parameters

Pentaethylene glycol di(p-toluenesulfonate) demonstrates moderate thermal stability under normal storage and handling conditions. The compound remains stable under ambient conditions when stored properly, with recommended storage temperatures of -20°C for long-term preservation [18] [19] [20].

Flash Point Characteristics: The compound exhibits a flash point exceeding 110°C (230°F) when measured in a closed cup configuration [2] [3] [21]. This relatively high flash point indicates good thermal stability for normal laboratory and industrial handling procedures, classifying it as a combustible liquid rather than a highly flammable material [2] [3].

Predicted Boiling Point: Computational modeling suggests a boiling point of 661.4 ± 55.0°C under standard atmospheric pressure [1] [22]. However, this predicted value should be interpreted cautiously, as thermal decomposition is likely to occur before reaching this temperature, similar to other polyethylene glycol derivatives [23] [24].

Thermal Degradation Mechanisms

While specific thermal decomposition studies for pentaethylene glycol di(p-toluenesulfonate) are limited, the thermal degradation behavior can be inferred from extensive research on polyethylene glycol systems and tosylate compounds.

Polyethylene Glycol Backbone Degradation: The pentaethylene glycol segment of the molecule follows degradation pathways well-established for PEG compounds. Research demonstrates that polyethylene glycol undergoes random chain scission in the presence of oxygen, leading to the formation of low molecular weight products including formic esters and other oxygenated compounds [23] [24].

The thermal degradation mechanism for the PEG portion involves:

  • Initiation: Formation of peroxide radicals through hydrogen abstraction from carbon atoms adjacent to oxygen [23]
  • Propagation: Random chain scission along the ether backbone [24]
  • Termination: Formation of various oxygenated products including aldehydes, acids, and esters [23]

Tosylate Group Stability: The para-toluenesulfonate groups generally exhibit good thermal stability compared to the ether linkages. However, at elevated temperatures, these groups may undergo:

  • Sulfonate ester bond cleavage
  • Aromatic ring degradation
  • Formation of sulfur-containing decomposition products

Environmental Influence on Degradation: The presence of oxygen significantly accelerates thermal degradation processes. Under inert atmospheric conditions, thermal stability improves markedly, with minimal degradation observed even at moderately elevated temperatures [23] [19]. This oxygen dependence suggests that the primary degradation mechanism involves oxidative processes rather than simple thermal bond breaking.

Decomposition Products and Pathways

Based on analogous polyethylene glycol and tosylate compound studies, thermal decomposition of pentaethylene glycol di(p-toluenesulfonate) likely produces:

From PEG Backbone Degradation:

  • Low molecular weight ethylene glycol oligomers
  • Formaldehyde and acetaldehyde
  • Formic acid and acetic acid derivatives
  • Various cyclic ether compounds [23] [24]

From Tosylate Group Degradation:

  • Para-toluenesulfonic acid
  • Toluene and methylbenzene derivatives
  • Sulfur dioxide and other sulfur-containing gases [16]

Thermal Analysis Data

Thermal PropertyValue/ConditionReference
Flash Point110°C (230°F) [2] [3] [21]
Predicted Boiling Point661.4 ± 55.0°C [1] [22]
Storage Stability (Pure)-20°C (3 years), 4°C (2 years) [4] [20]
Storage Stability (Solution)-80°C (6 months), -20°C (1 month) [4] [20]
Thermal StabilityStable under normal conditions [18] [19]
Degradation MechanismOxidative chain scission (air-dependent) [23] [24] [25]

Surface Activity and Interfacial Properties

The surface activity and interfacial properties of pentaethylene glycol di(p-toluenesulfonate) represent a complex interplay between its polyethylene glycol backbone and tosylate functional groups, resulting in unique interfacial behavior that differs significantly from conventional surfactants.

Surface Tension Behavior

While specific surface tension measurements for pentaethylene glycol di(p-toluenesulfonate) are not available in the current literature, the compound's surface activity can be understood through analysis of related polyethylene glycol derivatives and tosylate-containing compounds.

Structural Influence on Surface Activity: The molecule possesses a dual character that influences its surface behavior. The central pentaethylene glycol chain provides hydrophilic character through its ether oxygen atoms, while the terminal tosylate groups contribute both hydrophobic aromatic components and ionic sulfonate functionalities [26] [27].

Comparison with PEG Surface Activity: Polyethylene glycol compounds typically reduce surface tension in aqueous solutions, with the effectiveness depending on molecular weight and functional groups. Studies on various PEG derivatives show surface tension reductions from the baseline water value of approximately 72.4 mN/m to values ranging between 25-50 mN/m, depending on concentration and molecular structure [27] [28].

Tosylate Group Influence: The para-toluenesulfonate groups significantly modify surface behavior compared to hydroxyl-terminated PEG. Research on tosylate-containing surfactants demonstrates that these groups can act as penetrating ions that modify micelle structure and surface properties [29] [30]. The tosylate anion's ability to intercalate between surfactant molecules affects both surface tension reduction and critical micelle concentration [30].

Interfacial Properties and Molecular Orientation

Air-Water Interface Behavior: At the air-water interface, pentaethylene glycol di(p-toluenesulfonate) likely adopts conformations where the hydrophobic aromatic rings of the tosylate groups orient toward the air phase, while the ether-rich backbone maintains contact with the aqueous phase. However, the compound's poor water solubility limits its effectiveness as a conventional surface-active agent [4] [5].

Organic Solvent-Water Interfaces: The compound may demonstrate enhanced surface activity at organic solvent-water interfaces, where its amphiphilic character can be more effectively utilized. The tosylate groups can interact favorably with organic phases while the ether backbone maintains some affinity for aqueous environments [10] [11].

Protein-Repelling Properties: Polyethylene glycol derivatives are well-known for their protein-repelling characteristics, and pentaethylene glycol di(p-toluenesulfonate) likely retains some of these properties despite the tosylate modification. The PEG backbone can create a hydrated layer that resists protein adsorption through steric and osmotic effects [31] [32].

Interfacial Applications and Behavior

PROTAC Linker Applications: The compound's primary application as a PROTAC (Proteolysis Targeting Chimera) linker takes advantage of its interfacial properties to bridge hydrophobic and hydrophilic molecular regions within complex biological systems [4] [20]. The flexible PEG chain allows conformational adaptation while the tosylate groups serve as reactive handles for further functionalization.

Phase Transfer Characteristics: Related pentaethylene glycol compounds demonstrate effectiveness as phase transfer catalysts, suggesting that the ditosylate derivative may exhibit similar interfacial activity between immiscible phases [14] [15] [33]. The combination of ether linkages and ionic tosylate groups provides multiple interaction modes with different chemical environments.

Critical Considerations for Surface Activity:

  • Solubility Limitations: The poor water solubility significantly limits conventional surfactant applications
  • Molecular Flexibility: The long PEG chain provides conformational adaptability at interfaces
  • Dual Functionality: Tosylate groups serve both as hydrophobic elements and reactive sites
  • Environmental Sensitivity: Surface properties may be highly dependent on pH, ionic strength, and solvent composition

Interfacial Properties Summary

Interfacial PropertyCharacteristicReference
Water Surface ActivityLimited due to poor solubility [4] [5] [6]
Organic Solvent CompatibilityGood interfacial activity expected [10] [11] [12]
Protein ResistancePEG backbone provides repelling properties [31] [32]
Phase Transfer PotentialPossible based on structural analogs [14] [15] [33]
Conformational FlexibilityHigh due to PEG chain [17] [26]
Critical ApplicationsPROTAC linker, synthetic intermediate [4] [20]

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,6,9,12-Tetraoxatetradecane-1,14-diyl bis(4-methylbenzene-1-sulfonate)

Dates

Last modified: 08-16-2023

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